molecular formula C18H19NO4S B2357739 N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide CAS No. 2034305-30-9

N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide

Cat. No. B2357739
CAS RN: 2034305-30-9
M. Wt: 345.41
InChI Key: WWJQEMGCDWHCKQ-UHFFFAOYSA-N
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Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . It also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzofuran ring, a propan-2-yl group, and a methoxybenzenesulfonamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present . The benzofuran moiety might undergo electrophilic substitution reactions, while the sulfonamide group could potentially participate in condensation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Crystallographic Analysis and Molecular Structure

Studies on compounds with similar structural motifs to N-(1-(benzofuran-2-yl)propan-2-yl)-2-methoxybenzenesulfonamide, such as N-(4-Methoxyphenyl)benzenesulfonamide, reveal detailed crystallographic information. For instance, Ibrahim et al. (2011) explored the crystal structure of N-(4-Methoxyphenyl)benzenesulfonamide, highlighting the formation of infinite polymeric chains due to intermolecular N—H⋯O hydrogen bonding and weak C—H⋯π interactions (Ibrahim et al., 2011). These structural analyses are crucial for understanding the molecular geometry, interactions, and potential reactivity of sulfonamide-based compounds.

Organic Synthesis and Chemical Reactivity

The reactivity of benzenesulfonamide derivatives in organic synthesis provides insights into the chemical behavior of this compound. For example, the synthesis of N‐Chloro‐N‐methoxybenzenesulfonamide as a chlorinating reagent by Pu et al. (2016) showcases the utility of sulfonamide derivatives in synthesizing chlorinated organic compounds, indicating a pathway for functionalizing similar structures (Pu et al., 2016).

Pharmacological Applications

While the specific pharmacological applications of this compound are not directly documented, research on related sulfonamide compounds provides a basis for potential therapeutic use. The synthesis and evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents by Pieters et al. (1999) suggest that benzofuran and sulfonamide moieties can contribute to anticancer activity, particularly through mechanisms such as tubulin polymerization inhibition (Pieters et al., 1999). This research indicates the potential of this compound and similar compounds in the development of new antitumor agents.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13(11-15-12-14-7-3-4-8-16(14)23-15)19-24(20,21)18-10-6-5-9-17(18)22-2/h3-10,12-13,19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJQEMGCDWHCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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